molecular formula C29H28F3N7O3 B1193388 pan-Raf/RTK inhibitor I-16

pan-Raf/RTK inhibitor I-16

Cat. No. B1193388
M. Wt: 579.5842
InChI Key: JJZOMHGFHHDWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pan-Raf/RTK inhibitor I-16 is a novel potent pan-raf and receptor tyrosine kinase inhibitor, potently inhibits all subtypes of rafs with ic50 values of 3.49 (brafv600e), 8.86 (araf), 5.78 (brafwt), and 1.65 nm (craf), respectively

Scientific Research Applications

Overcoming Resistance in Cancer Treatment

Pan-Raf inhibitors, including I-16, have shown promise in overcoming resistance to cancer treatments. Studies have found that I-16 can inhibit all subtypes of Rafs and display potent antiproliferative activities against various cancer cell lines. This suggests that Pan-Raf inhibitors like I-16 can be a strategic approach to combat melanoma resistance induced by therapies with selective BRafV600E inhibitors (Zhang et al., 2017).

Combination Therapies in Cancer

Combining Pan-RAF inhibitors with other therapeutic agents has been shown to be effective in treating cancers that are resistant to individual treatments. For instance, the combination of Pan-RAF and MEK inhibitors displayed strong synergy in cancer cell lines with RAS-activating events, suggesting that such combinations can be a novel therapeutic strategy for BRAF- and KRAS-mutant cancers (Whittaker et al., 2015).

Potential in Treating Various Cancer Types

Pan-RAF inhibitors have shown potential in treating a range of cancer types. Their ability to inhibit MEK/ERK in BRAF and NRAS mutant melanoma and to overcome intrinsic and acquired resistance to BRAF and BRAF/MEK inhibitors points to their broad applicability in cancer treatment (Girotti et al., 2015).

Insights from Genomic Analysis

Pan-cancer genomics analysis has highlighted the significance of the RTK-RAS-RAF-MEK pathway in oncogenesis. Such studies underscore the importance of Pan-RAF inhibitors in targeting alterations in this pathway across different cancer types, which can aid in the development of targeted cancer therapies (Imperial et al., 2017).

Exploration in Specific Cancer Types

Specific studies have focused on the development of Pan-RAF inhibitors for certain cancer types, like colorectal cancer with mutant K-RAS. Such research is vital for developing new therapeutic approaches for cancers resistant to current treatments (Hong et al., 2016).

Potential in Targeting Acute Myeloid Leukemia

Pan-RAF inhibitors have shown promise in targeting acute myeloid leukemia (AML), particularly in combination with BCL2 inhibition. This indicates their potential as a treatment strategy for AML, overcoming resistance to other treatments (Tambe et al., 2020).

Inhibiting RAF Dimers and Anti-tumor Activities

Studies on inhibitors like LY3009120, which target RAF dimers, have shown anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutation. This underscores the significance of Pan-RAF inhibition in treating cancers with these mutations (Peng et al., 2015).

properties

Product Name

pan-Raf/RTK inhibitor I-16

Molecular Formula

C29H28F3N7O3

Molecular Weight

579.5842

IUPAC Name

3-(1-(9H-purin-6-yl)cyclopropane-1-carboxamido)-4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)benzamide

InChI

InChI=1S/C29H28F3N7O3/c1-17-2-3-18(12-22(17)38-27(41)28(6-7-28)24-23-25(35-15-33-23)36-16-34-24)26(40)37-20-5-4-19(21(13-20)29(30,31)32)14-39-8-10-42-11-9-39/h2-5,12-13,15-16H,6-11,14H2,1H3,(H,37,40)(H,38,41)(H,33,34,35,36)

InChI Key

JJZOMHGFHHDWQO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(CN2CCOCC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(NC(C4(C5=C6N=CNC6=NC=N5)CC4)=O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

pan-Raf/RTK inhibitor I-16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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